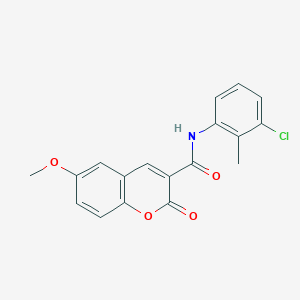

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(19)4-3-5-15(10)20-17(21)13-9-11-8-12(23-2)6-7-16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFJEUXYMAWTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as urease, which is crucial for nitrogen metabolism. The interaction with urease involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with urease involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its reaction, thereby reducing its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. For instance, its presence in the nucleus allows it to interact with transcription factors and other nuclear proteins, influencing gene expression. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles.

Biological Activity

N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a chromene core with a methoxy group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of 335.78 g/mol.

Antimicrobial Properties

Research has shown that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) for various derivatives, indicating their potential effectiveness against bacterial strains.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 4.0 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Escherichia coli |

In vitro studies demonstrated that this compound could inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |

| HL-60 (leukemia) | 20.3 | Cell cycle arrest |

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and modulation of cell signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several chromene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable ability to inhibit biofilm formation .

- Anticancer Research : In another study focused on the anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively induced apoptosis in MCF-7 cells, leading to a decrease in cell viability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₁₈H₁₅ClNO₄.

Key Observations:

Core Structure Variations: The target compound shares the 6-methoxy-2-oxo-chromene scaffold with N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and N-(2-carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide . Differences in amide substituents (halogenated vs. Benzo[f]chromene derivatives (e.g., compound 5a in ) feature an extended fused aromatic system, increasing molecular rigidity and planarity compared to simpler chromenes.

Synthetic Yields and Methods: Amidation via acyl chloride intermediates (e.g., thionyl chloride) is a common strategy, yielding products in moderate to high purity (74–98% yields) . Recrystallization from polar solvents (e.g., DMF, ethanol) is frequently employed for purification .

Spectroscopic Data :

- ¹H-NMR : Methoxy groups resonate near δ 3.95 ppm, while aromatic protons appear between δ 6.85–9.34 ppm depending on substitution patterns .

- ¹³C-NMR : Carbonyl signals (amide C=O) are observed at δ 161–164 ppm, with chromene C=O near δ 157–164 ppm .

Functional Group Influence on Properties

- Methoxy Groups : Improve solubility in organic solvents and modulate electronic effects on the chromene ring, as seen in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide .

- Carboxylic Acid Derivatives : The 2-carboxyphenyl analogue demonstrates lower melting points (124–125°C) compared to halogenated derivatives, likely due to reduced crystallinity.

Challenges and Opportunities

- Crystallinity and Solvate Formation: N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide failed to form ethanol solvates despite recrystallization attempts, highlighting variability in packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.